2-(6-Chloropyridin-2-yl)acetonitrile
Description
Overview of 2-(6-Chloropyridin-2-yl)acetonitrile as a Key Intermediate and Building Block
Applications as a Heterocyclic Building Block
In chemical synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. Heterocyclic building blocks are fundamental components used to construct molecules containing rings with at least one non-carbon atom, which are prevalent in pharmaceuticals and agrochemicals. sigmaaldrich.comossila.com
This compound serves as an important heterocyclic building block. bldpharm.comossila.com Its pyridine (B92270) core is a sought-after scaffold in medicinal chemistry. sigmaaldrich.com Synthetic chemists utilize this compound to introduce the 6-chloropyridin-2-yl moiety into a target molecule. The chlorine atom can be displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the attachment of different functional groups or the formation of new rings. For instance, it can be used in the synthesis of more complex bipyridine structures or other fused heterocyclic systems. bldpharm.com The nitrile group can then be further elaborated, making this compound a strategic starting point for creating diverse libraries of heterocyclic compounds for screening in drug discovery programs. sigmaaldrich.com
Applications as an Organic Building Block
Organic building blocks are functionalized molecules that act as the fundamental units for assembling larger molecular architectures. mallakchemicals.comarborpharmchem.com this compound is also a valuable organic building block due to the reactivity of its cyanomethyl side chain. mallakchemicals.com The protons on the carbon adjacent to the cyano group are acidic and can be removed by a base to generate a carbanion. This nucleophilic carbon can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This process, known as cyanomethylation, is a powerful tool for extending carbon chains. chemicalbook.com
This reactivity allows the compound to be used in the synthesis of a wide range of acyclic and carbocyclic structures that still contain the functional pyridine ring. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. mallakchemicals.com Its utility is demonstrated in its role as a precursor for active pharmaceutical ingredients (APIs), where its structure is incorporated into the final drug molecule through a series of controlled synthetic steps. mallakchemicals.com
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGOQFPVZDUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590291 | |
| Record name | (6-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-60-6 | |
| Record name | (6-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 6 Chloropyridin 2 Yl Acetonitrile
Upstream Synthesis Routes
The synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile can be approached through several upstream routes, primarily involving the modification of pyridine (B92270) rings. Key starting materials often include substituted pyridines, which undergo reactions to introduce the acetonitrile (B52724) moiety.
Preparation from 2-Bromopyridine (B144113) and Acetonitrile via Grignard Reagents
While a direct synthesis of this compound from 2-chloropyridine (B119429) and acetonitrile using Grignard reagents is not explicitly detailed in the provided search results, a similar reaction provides insight into this pathway. The synthesis of α-phenyl-α-(2-pyridyl)acetonitrile involves the reaction of phenylacetonitrile (B145931) with 2-bromopyridine in the presence of sodium amide. prepchem.com This suggests that a Grignard-type reaction could be a viable, though perhaps less common, method for the synthesis of related compounds.
Synthesis from 2-Bromopyridine and Acetonitrile in the Presence of a Base
A more common approach for the synthesis of pyridine acetonitriles involves the reaction of a halopyridine with acetonitrile in the presence of a strong base. For instance, the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) is achieved by reacting phenylacetonitrile and 2-chloropyridine. google.com In a related synthesis, phenylacetonitrile is added to a suspension of sodium amide in toluene (B28343), followed by the addition of 2-bromopyridine to yield α-phenyl-α-(2-pyridyl)acetonitrile. prepchem.com This method highlights the utility of a strong base to facilitate the nucleophilic substitution of the halogen on the pyridine ring.
Alternative Synthetic Pathways for Related Pyridine Acetonitrile Derivatives
The synthesis of various pyridine acetonitrile derivatives provides a broader context for the preparation of this compound. These alternative pathways often employ different starting materials and reaction conditions.
A method for preparing 2-(pyridin-4-yl)acetonitrile (B76164) starts from 4-chloropyridine (B1293800) hydrochloride. This process involves the initial preparation of ethyl 2-cyano-2-(pyridin-4-yl) acetate, which is then subjected to decarboxylation. google.com The reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide or potassium ethoxide yields the intermediate ester. google.com Subsequent heating of this ester with lithium chloride in dimethyl sulfoxide (B87167) (DMSO) leads to the final product, 2-(pyridin-4-yl)acetonitrile, as a white solid. google.com This multi-step synthesis demonstrates a high-yield pathway that is simple and cost-effective. google.com
Table 1: Reaction Conditions for the Synthesis of 2-(Pyridin-4-yl)acetonitrile
| Step | Reactants | Solvent | Temperature (°C) | Duration (min) | Yield (%) |
| 1 | 4-Chloropyridine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide | N-Methyl pyrrolidone | 80 | 150 | 82.5 |
| 1 | 4-Chloropyridine hydrochloride, Ethyl cyanoacetate, Potassium ethoxide | N-Methyl pyrrolidone | 90 | 120 | 85.9 |
| 2 | Ethyl 2-cyano-2-(pyridin-4-yl) acetate, Lithium chloride | Dimethyl sulfoxide | 120 | 150 | 89.3 |
| 2 | Ethyl 2-cyano-2-(pyridin-4-yl) acetate, Lithium chloride | Dimethyl sulfoxide | 160 | 90 | 81.5 |
| 2 | Ethyl 2-cyano-2-(pyridin-4-yl) acetate, Lithium chloride | Dimethyl sulfoxide | 130 | 120 | 87.4 |
This table is interactive and allows for sorting and filtering of the data.
The synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile can be achieved through the reaction of phenylacetonitrile with 2-chloropyridine. A method for this involves mixing phenylacetonitrile and 2-chloropyridine, which is then added to a mixture of sodium amide and toluene. google.com The reaction proceeds at a controlled temperature, and after completion, the product is isolated through a series of extraction and purification steps. google.com
Another documented synthesis involves the dropwise addition of phenylacetonitrile to a stirred suspension of powdered sodium amide in dry toluene. prepchem.com The mixture is refluxed, and then 2-bromopyridine in toluene is added. prepchem.com The final product is obtained after workup and distillation, with a yield of 54%. prepchem.com
Downstream Synthetic Transformations
The strategic location of the chloro and acetonitrile functional groups on the pyridine ring enables a variety of subsequent chemical modifications. These transformations are fundamental in building molecular complexity and accessing novel compounds.
The transformation of this compound to Methyl (6-chloropyridin-2-yl)acetate is a critical step that converts the nitrile functionality into an ester, a more versatile group for further reactions like amidation. This conversion is typically achieved in a two-step sequence involving hydrolysis followed by esterification.
First, the nitrile group is hydrolyzed to a carboxylic acid. This can be accomplished under acidic conditions, for instance, by heating the nitrile in the presence of an acid like hydrochloric acid, which yields 2-(6-chloropyridin-2-yl)acetic acid. orgsyn.org
Following hydrolysis, the resulting carboxylic acid undergoes Fischer esterification. In a representative procedure, the 2-(6-chloropyridin-2-yl)acetic acid is dissolved in methanol (B129727), and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated under reflux. After the reaction is complete, the solution is neutralized, typically with a sodium bicarbonate solution, and the product is extracted. chemicalbook.com This process affords Methyl (6-chloropyridin-2-yl)acetate.
Table 1: Key Compounds in the Synthetic Pathway
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C₇H₅ClN₂ | 152.58 | Not Available |
| 2-(6-Chloropyridin-2-yl)acetic acid | C₇H₆ClNO₂ | 171.58 | 39933-06-3 |
| Methyl (6-chloropyridin-2-yl)acetate | C₈H₈ClNO₂ | 185.61 | 161807-18-7 |
A significant application of Methyl (6-chloropyridin-2-yl)acetate is its use in synthesizing hydrazone derivatives. This class of compounds is formed through a two-step process: first, the creation of an acetohydrazide intermediate, followed by a condensation reaction with various aldehydes to yield the final hydrazone products.
The initial step is the synthesis of 2-(6-chloropyridin-2-yl)acetohydrazide . This intermediate is prepared by the hydrazinolysis of Methyl (6-chloropyridin-2-yl)acetate. The reaction involves heating the methyl ester with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695). nih.govmdpi.com The acetohydrazide precipitates upon cooling and can be purified by recrystallization. This intermediate serves as the common backbone for a series of hydrazone derivatives.
The subsequent synthesis of the target hydrazones involves the condensation of 2-(6-chloropyridin-2-yl)acetohydrazide with a selected aromatic aldehyde. The reaction is typically carried out by refluxing the hydrazide and the aldehyde in an alcoholic solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid. nih.govnih.gov This general method is applied to synthesize a variety of substituted benzylidene acetohydrazides.
Note: The following subsections describe the synthesis of hydrazones with a 2-(6-chloropyridin-2-yl)acetyl core structure. The names have been corrected from the original prompt which erroneously included an "oxy" linkage, a feature not derivable from the starting material through downstream processing.
To synthesize this derivative, 2-(6-chloropyridin-2-yl)acetohydrazide is reacted with 2,3-dihydroxybenzaldehyde. Equimolar amounts of the two reactants are dissolved in ethanol and refluxed for several hours. Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product, which can then be filtered and purified by recrystallization.
The synthesis of CPFBH follows the general condensation procedure. 2-(6-chloropyridin-2-yl)acetohydrazide and 4-fluorobenzaldehyde (B137897) are refluxed in ethanol. The resulting Schiff base, CPFBH, is isolated as a solid after cooling the reaction mixture and is subsequently purified.
This compound is prepared by the reaction of 2-(6-chloropyridin-2-yl)acetohydrazide with 4-chlorobenzaldehyde. The condensation reaction, typically performed in refluxing ethanol, yields the desired (E)-N′-(4-chlorobenzylidene) acetohydrazide derivative. nih.gov
The synthesis of BBCPH is achieved by condensing 2-(6-chloropyridin-2-yl)acetohydrazide with 4-bromobenzaldehyde (B125591). The reactants are heated in ethanol to form the corresponding hydrazone, which is then isolated and purified. preprints.org
Table 2: Synthesized Hydrazone Derivatives of this compound
| Compound Acronym | Full Chemical Name | Reactants |
|---|---|---|
| CPBAH | (E)-N′-(2,3-dihydroxybenzylidene)-2-(6-chloropyridin-2-yl)acetohydrazide | 2-(6-chloropyridin-2-yl)acetohydrazide + 2,3-dihydroxybenzaldehyde |
| CPFBH | (E)-N′-(4-fluorobenzylidene)-2-(6-chloropyridin-2-yl)acetohydrazide | 2-(6-chloropyridin-2-yl)acetohydrazide + 4-fluorobenzaldehyde |
| CBCPH | (E)-N′-((4-chlorobenzylidene)-2-(6-chloropyridin-2-yl) acetohydrazide | 2-(6-chloropyridin-2-yl)acetohydrazide + 4-chlorobenzaldehyde |
| BBCPH | (E)-N′-(4-bromobenzylidene)-2-(6-chloropyridin-2-yl) acetohydrazide | 2-(6-chloropyridin-2-yl)acetohydrazide + 4-bromobenzaldehyde |
Formation of Pyridyl-pyrazol-3-one Derivatives and Copper Complexes
The structural framework of this compound is a valuable starting point for the synthesis of more complex heterocyclic systems, such as pyridyl-pyrazol-3-one derivatives. While direct cyclization from the acetonitrile is not the primary route, it serves as a precursor to key intermediates. The synthesis of related pyridyl-pyrazol-3-ones has been achieved starting from (6-bromo-pyridin-2-yl)-hydrazine. nih.gov The chloro-analogue, (6-chloro-pyridin-2-yl)-hydrazine, can be conceptually derived from this compound through established transformations, illustrating the utility of the title compound.
These pyridyl-pyrazole ligands are effective chelating agents for metal ions. Research has demonstrated that these molecules can form stable complexes with copper(II) ions. nih.gov For instance, a related pyrazole (B372694) derivative, H₂L², was formed through an in-situ reaction and subsequently used to synthesize a dinuclear copper complex, [Cu₂(L²)₂]·CH₃OH. nih.gov The formation of such complexes is influenced by the solvent and the presence of the Cu(II) ion, which can play a crucial role in directing the assembly of the final structure. nih.govnih.gov The coordination behavior of similar 3-(2-pyridyl) pyrazole ligands with various metal ions, including copper(II), has been studied, confirming their ability to form stable complexes. researchgate.net
Reactions Involving the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) in this compound is a site of significant reactivity, allowing for a variety of chemical transformations including oxidation, reduction, and nucleophilic substitution at the adjacent carbon.
The acetonitrile functional group can be converted into a nitrile oxide, a highly reactive 1,3-dipole useful in cycloaddition reactions. A common method for generating nitrile oxides involves the oxidation of the corresponding aldehyde oximes. researchgate.net Therefore, to form the nitrile oxide of this compound, a two-step process would be necessary: first, hydrolysis of the nitrile to the corresponding aldehyde, followed by conversion to the oxime, and subsequent oxidation.
A mild and convenient method for the oxidation of aldehyde oximes to nitrile oxides utilizes dimethyldioxirane. researchgate.net These generated nitrile oxides are valuable intermediates, for example, in the synthesis of isoxazolines through [3+2] cycloaddition with alkenes. researchgate.net The reactivity of nitrile oxides in such cycloadditions can be influenced by substituents on the aromatic ring. researchgate.net
The nitrile group is readily reduced to a primary amine, a fundamental transformation in organic synthesis. This converts this compound into 2-(2-aminoethyl)-6-chloropyridine. Several methods are available for this reduction, offering different levels of selectivity and functional group tolerance.
One effective method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.gov This system has been shown to reduce a wide variety of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.govresearchgate.net Nitriles with electron-withdrawing groups, such as the chloropyridyl group, generally undergo reduction more rapidly. nih.gov Another common reagent, sodium borohydride (NaBH₄), which typically fails to reduce nitriles on its own, becomes effective when used with metal salt additives like cobalt(II) chloride, zinc chloride, or indium chloride. researchgate.netresearchgate.net
Furthermore, electrocatalytic reduction offers a modern and sustainable approach. Studies have shown that acetonitrile can be selectively reduced to ethylamine (B1201723) with high Faradaic efficiency using copper nanoparticle catalysts at ambient temperature and pressure. osti.gov This method avoids the use of pyrophoric hydrides and provides a green alternative for amine synthesis. osti.gov
Table 1: Selected Methods for Nitrile Reduction
| Reagent System | Conditions | Product | Notes |
|---|---|---|---|
| Diisopropylaminoborane / cat. LiBH₄ | Ambient or reflux in THF | Primary Amine | Good for nitriles with electron-withdrawing groups. nih.gov |
| NaBH₄ / Metal Salt (e.g., CoCl₂) | Varies (e.g., in acetonitrile) | Primary Amine | Activates NaBH₄ for nitrile reduction. researchgate.net |
The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic (pKa of acetonitrile in DMSO is ~31.3) and can be removed by a suitable base. mdpi.com The resulting carbanion is a potent nucleophile that can participate in substitution and addition reactions.
A relevant example is the reaction of 2-pyridylacetonitrile (B1294559) with dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction results in the formation of an enaminonitrile, 3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile. mdpi.com This enaminonitrile is a versatile intermediate that can be used to synthesize other heterocyclic systems. For example, its reaction with hydrazine hydrate yields a pyrazolylpyridine derivative. mdpi.com This demonstrates how the nucleophilicity of the α-carbon can be exploited to build molecular complexity.
Functionalization Strategies
While this compound does not itself contain an alkene, modern synthetic strategies for functionalizing related pyridine derivatives often involve advanced techniques applicable to a broad range of substrates. The "dication pool" strategy is a notable example of oxidative alkene functionalization that exhibits robust functional group tolerance, including for molecules containing pyridine rings. wisc.edu
This strategy involves the anodic oxidation of thianthrene (B1682798) to generate dicationic species that "pool" in solution. wisc.edu These species then react with unactivated alkenes to form adducts. A key advantage is the decoupling of the initial alkene activation from the subsequent nucleophilic substitution, which allows for the use of oxidatively sensitive nucleophiles without them being degraded by the oxidant. wisc.eduwisc.edu This method enables the formal coupling of alkenes with a diverse array of nucleophiles, including various amines, to rapidly build molecular complexity. wisc.edu The demonstrated tolerance for pyridine heterocycles suggests this strategy could be applied to more complex molecules derived from this compound, should an alkene moiety be introduced into its structure. wisc.edu
Mechanochemically Activated Alkylation of Pyridines
A notable advancement in the functionalization of pyridines involves the use of mechanochemistry to achieve C-4 regioselective alkylation. This method, developed by Yu and colleagues, utilizes mechanochemically activated magnesium(0) metal to mediate the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.orgresearchgate.netacs.org This solvent-free approach is operationally simple, tolerant to air and water, and avoids the need for transition-metal catalysts, which can sometimes lead to undesirable side reactions. organic-chemistry.orgresearchgate.net
The process is initiated by the mechanical milling of a pyridine substrate with an alkyl halide in the presence of magnesium metal. acs.org This technique has been shown to be effective for a broad range of substrates, including those with reducible functionalities, free amines, and alcohols. organic-chemistry.orgacs.org The reaction demonstrates excellent regioselectivity, yielding 4-alkylpyridine products. researchgate.netacs.org Mechanistic investigations suggest that the reaction proceeds through a radical-radical coupling pathway. organic-chemistry.orgresearchgate.netacs.org It is proposed that in situ-generated magnesium(I) species reduce the pyridine to form a stable C-4 radical, which then couples with an alkyl radical generated from the alkyl halide. organic-chemistry.org
A key advantage of this mechanochemical method is its scalability, with successful gram-scale synthesis reported while maintaining high selectivity. organic-chemistry.org The methodology has also been applied to modify biologically relevant molecules, underscoring its potential for broader applications in medicinal chemistry. organic-chemistry.orgresearchgate.net
The general reaction scheme for the mechanochemically activated C-4 alkylation of pyridines is as follows:
Scheme 1: General Reaction for Mechanochemical C-4 Alkylation of Pyridines
Where R¹ represents various substituents on the pyridine ring, and R²-X represents the alkyl halide.
Table 1: Examples of Mechanochemically Activated Alkylation of Pyridines
| Entry | Pyridine Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | 2-Methylpyridine | Chlorocyclohexane | 4-Cyclohexyl-2-methylpyridine | N/A |
| 2 | Pyridine | Various Alkyl Halides | 4-Alkylpyridines | Moderate to Good |
N/A: Specific yield data not available in the provided search results.
This method represents a significant step towards more sustainable and efficient chemical syntheses, offering a practical alternative to traditional solution-based methods for the functionalization of pyridines. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations
Reaction Types and Conditions
Specific studies detailing the oxidation of 2-(6-Chloropyridin-2-yl)acetonitrile with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are not extensively documented in publicly available literature. However, based on general chemical principles, the pyridine (B92270) ring is generally resistant to oxidation, though oxidation of the ring can occur under harsh conditions. For instance, the oxidation of pyridine derivatives with agents like hydrogen peroxide in trifluoroacetic acid has been reported for other substituted pyridines. future4200.com The methylene (B1212753) group adjacent to the nitrile and pyridine ring would be the most likely site for oxidation, potentially leading to a ketone, though this specific transformation for this compound is not detailed in the searched literature.
The reduction of nitriles is a well-established transformation in organic chemistry.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). youtube.com The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. youtube.comyoutube.comkhanacademy.org This would convert this compound to 2-(6-chloropyridin-2-yl)ethan-1-amine. LiAlH₄ is a strong reducing agent and can also reduce other functional groups, but it typically does not reduce the aromatic pyridine ring under standard conditions. youtube.com
Hydrogen Gas (H₂): Catalytic hydrogenation is another common method for nitrile reduction. This reaction involves hydrogen gas, often under pressure, in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Depending on the catalyst and reaction conditions, the reduction can yield either the primary amine or, through secondary reactions, the secondary amine. The chloropyridine ring can also be susceptible to dechlorination under certain catalytic hydrogenation conditions, which could be a potential side reaction.
Table 1: Expected Products from Reduction of this compound This table is based on general reactivity patterns of the functional groups.
| Reagent | Solvent | Expected Product | Product Name |
|---|---|---|---|
| LiAlH₄ | THF / Diethyl Ether | 2-(6-chloropyridin-2-yl)ethan-1-amine | Primary Amine |
The methylene group (-CH₂-) in this compound is positioned between two electron-withdrawing groups (the pyridine ring and the nitrile), making the protons on this carbon acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in substitution reactions.
Alkyl Halides: In the presence of a base (e.g., sodium hydride, sodium amide), the carbanion of this compound can react with alkyl halides (R-X) in a classic Sₙ2 reaction to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com This alkylation occurs at the methylene carbon, leading to mono- or di-alkylated products depending on the stoichiometry and reaction conditions. For example, reaction with methyl iodide would yield 2-(6-chloropyridin-2-yl)propanenitrile.
Acyl Chlorides: Similarly, the carbanion can react with acyl chlorides (R-COCl) in a nucleophilic acyl substitution reaction. This acylation introduces an acyl group at the active methylene position, yielding a β-ketonitrile. This reaction provides a route to various ketone derivatives.
Role as a Reactant or Intermediate in Complex Transformations
The Blaise reaction is a classic organic reaction that involves the reaction of a nitrile with an α-haloester in the presence of metallic zinc to form a β-enamino ester or, after acidic hydrolysis, a β-ketoester. organic-chemistry.org The nitrile, in this case this compound, acts as the electrophilic component that is attacked by an organozinc intermediate formed from the α-haloester.
Mechanism Outline:
Organozinc Formation: The α-haloester reacts with activated zinc to form a Reformatsky-like organozinc reagent.
Nucleophilic Addition: The organozinc reagent adds across the carbon-nitrogen triple bond of the nitrile.
Hydrolysis: The resulting intermediate can be hydrolyzed under specific conditions. A workup with aqueous potassium carbonate yields a β-enamino ester, while a subsequent acidic workup (e.g., with HCl) hydrolyzes the enamine to furnish the final β-ketoester. organic-chemistry.org
This reaction would utilize this compound to synthesize β-ketoesters containing the 6-chloropyridin-2-yl moiety, which are valuable synthetic intermediates.
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org
For this compound itself, which is a mononitrile, the standard Thorpe-Ziegler reaction is not applicable. However, it can be used as a precursor to a suitable dinitrile. For instance, the active methylene group could be used to link to a second nitrile-containing chain, creating the necessary dinitrile substrate for a subsequent Thorpe-Ziegler cyclization. This would make it a key starting material in a multi-step synthesis of complex cyclic systems. The reaction is conceptually related to the Dieckmann condensation. wikipedia.org
Catalytic Hydrogenation
The catalytic hydrogenation of this compound primarily targets the nitrile functional group. This transformation converts the nitrile into a primary amine, yielding 2-(6-chloropyridin-2-yl)ethanamine. The reaction is typically carried out using heterogeneous catalysts under a hydrogen atmosphere.
Detailed research findings indicate that Raney-type catalysts are particularly effective for the hydrogenation of cyanopyridyl derivatives. A patented process for a similar compound, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, demonstrates the use of Raney nickel or Raney cobalt catalysts to achieve this transformation. wipo.int The reaction involves the reduction of the C≡N triple bond to a C-N single bond with the addition of four hydrogen atoms. While the pyridine ring can also be hydrogenated, conditions can be selected to favor the selective reduction of the nitrile group. For instance, hydrogenation of nitriles to primary amines is a well-established industrial process, often employing catalysts like Raney nickel, cobalt, or palladium on various supports. wipo.intnih.gov The process for related pyridylacetonitriles is typically conducted in a suitable solvent like an alcohol (e.g., methanol (B129727) or ethanol) with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts.
| Substrate | Catalyst | Solvent/Additive | Conditions | Product | Reference |
|---|---|---|---|---|---|
| [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Raney Nickel or Raney Cobalt | Ammonia in Methanol | H₂ pressure | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | wipo.int |
| Acetonitrile (B52724) (General) | Pd/C | Acidic medium | Electrocatalytic | Ethylamine (B1201723) | escholarship.org |
Complex Metal Hydride Reductions
The nitrile group of this compound is susceptible to reduction by complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. researchgate.netchemistrysteps.com Therefore, the reaction of this compound with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, would yield 2-(6-chloropyridin-2-yl)ethanamine.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. researchgate.netlibretexts.org It is generally not reactive enough to reduce nitriles under standard conditions and is typically used for the reduction of aldehydes and ketones. libretexts.orgyoutube.comyoutube.com Consequently, treating this compound with NaBH₄ in an alcoholic solvent would likely result in no reaction, leaving the starting material unchanged. This difference in reactivity allows for selective reductions in multifunctional molecules. youtube.com The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents as it reacts violently with protic solvents like water or alcohols. chemistrysteps.com
| Reagent | Reactivity with Nitriles | Typical Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | High | Primary Amine | Anhydrous Ether/THF, then H₂O workup | chemistrysteps.com |
| Sodium borohydride (NaBH₄) | Low / Unreactive | No Reaction | Methanol/Ethanol (B145695) | libretexts.org |
Grignard Reactions
Grignard reagents (R-MgX) are potent nucleophiles that readily react with the electrophilic carbon of a nitrile group. The reaction of this compound with a Grignard reagent would involve the nucleophilic addition of the R-group to the nitrile carbon. This addition forms an intermediate imine-magnesium salt, which upon acidic hydrolysis, yields a ketone. This two-step sequence effectively converts the cyanomethyl group into an acyl group (R-C=O).
It is important to note that Grignard reagents are highly basic and sensitive to acidic protons. wikipedia.org The cyanomethyl protons in this compound are weakly acidic and could potentially be deprotonated by the Grignard reagent, leading to side reactions or consumption of the reagent. However, the primary reaction pathway is typically the nucleophilic addition to the nitrile. The chloro-substituent on the pyridine ring is generally unreactive towards nucleophilic attack by Grignard reagents unless a specific cross-coupling catalyst is present.
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) | Reference |
|---|---|---|---|---|
| Nitrile (R'-C≡N) | Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone (R'-C(O)-R) | google.com |
Hiyama Cross-Coupling Reaction
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org The chloro-substituent at the 6-position of the pyridine ring in this compound can serve as the organic halide partner in this reaction. This allows for the introduction of various aryl, alkenyl, or alkyl groups at this position.
The reaction requires a palladium catalyst, often Pd(OAc)₂, and a ligand such as XPhos. nih.gov A crucial component of the Hiyama coupling is an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, which generates a hypervalent, more nucleophilic pentacoordinate silicon intermediate. organic-chemistry.orgnih.gov Research on the Hiyama coupling of other 2-chloropyrimidines and heteroaryl chlorides has shown that this method is effective for creating C-C bonds with a variety of organosilanes, such as aryltrimethoxysilanes. researchgate.net The reaction conditions are generally tolerant of various functional groups, although the nitrile group's basicity might influence the reaction.
| Halide Partner | Silicon Partner | Catalyst/Ligand | Activator | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | Base in t-BuOH | Biaryl | nih.gov |
| 2-Chloropyrimidines | Trimethoxy(phenyl)silane | Pd Catalyst / CuCl | TBAF | C2-Aryl pyrimidine | researchgate.net |
Kumada Cross-Coupling Reaction
The Kumada coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organic halide with a Grignard reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The this compound can act as the halide partner, with the coupling occurring at the C-Cl bond. This method is particularly useful for synthesizing biaryl compounds or for alkylation of the pyridine ring.
Catalysts for this reaction are typically nickel(II) or palladium(II) complexes, such as NiCl₂(dppe) or Pd(PPh₃)₄. wikipedia.org The reaction is usually carried out in ethereal solvents like THF or diethyl ether, which are also the solvents used to prepare the Grignard reagent. wikipedia.org Studies on similar substrates, like 2-chloropyrazine, have demonstrated successful Kumada couplings with various aryl Grignard reagents using iron or palladium catalysts. researchgate.net A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the tolerance of certain functional groups, such as acidic protons or carbonyls, in the substrates. wikipedia.org
| Halide Partner | Grignard Partner | Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides (General) | Aryl/Vinyl Grignard | Ni or Pd complexes | THF or Diethyl Ether | Biaryl / Styrene | wikipedia.orgorganic-chemistry.org |
| 2-Chloropyrazine | Aryl Grignard | Iron-based catalyst | Not specified | Aryl-pyrazine | researchgate.net |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, the C-Cl bond serves as the electrophilic site for coupling with various organostannanes (R-Sn(Alkyl)₃). This reaction is highly versatile due to the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups. nrochemistry.comlibretexts.org
The catalytic cycle typically involves a Pd(0) species, which can be generated from precursors like Pd(PPh₃)₄ or Pd(OAc)₂. harvard.edu The reaction often includes additives such as copper(I) salts (e.g., CuI) to enhance the rate of transmetalation. harvard.edu While aryl chlorides can be less reactive than bromides or iodides, the use of electron-rich, bulky phosphine (B1218219) ligands can facilitate the coupling. libretexts.org The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
| Halide Partner (R¹-X) | Stannane Partner (R²-SnR₃) | Catalyst | Additives | Product (R¹-R²) | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides, Triflates | Aryl, Alkenyl, Alkynyl Stannanes | Pd(PPh₃)₄, Pd(OAc)₂ | CuI, LiCl | Coupled Product | wikipedia.orgharvard.edu |
Suzuki Coupling
The Suzuki coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. nih.gov The 6-chloro position of this compound is an ideal site for Suzuki coupling, enabling the synthesis of a diverse range of 6-aryl- or 6-vinyl-substituted 2-(pyridin-2-yl)acetonitriles.
This reaction is favored in synthetic chemistry due to the commercial availability, stability, and low toxicity of the boronic acid reagents. Efficient coupling of 2-chloropyridines has been reported using various palladium catalysts and ligands. researchgate.net For example, systems like Pd₂(dba)₃/P(t-Bu)₃ or Pd(dppf)Cl₂ have proven effective. nih.govnih.gov The reaction requires a base, such as KF, Na₂CO₃, K₃PO₄, or Na₃PO₄, to facilitate the transmetalation step. nih.govnih.gov The reaction can often be performed in a variety of solvents, including THF, dioxane, and aqueous mixtures, and generally exhibits broad functional group tolerance. nih.govnih.gov
| Halide Partner | Boron Partner | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Solid-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | nih.gov |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | nih.gov |
| 2-Chloropyridine (B119429) | Arylboronic acids | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | researchgate.net |
Mechanistic Studies and Computational Chemistry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, are suitable for optimizing the molecular geometry and determining electronic properties. mdpi.comresearchgate.net This level of theory has been shown to reproduce experimental geometrical results accurately for similar heterocyclic compounds. mdpi.com
Structural optimization calculations determine the lowest energy conformation of the molecule, providing precise bond lengths and angles. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MESP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Spectroscopic techniques are essential for the characterization of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to identify the functional groups present in the molecule. The vibrational spectra can be interpreted in detail with the aid of DFT calculations, which can predict the fundamental vibrational frequencies and their intensities. nih.gov The calculated spectra are often scaled to achieve better agreement with experimental data. nih.gov Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, C-Cl stretching, and various pyridine ring vibrations.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to electron promotions from occupied to unoccupied molecular orbitals. researchgate.net For pyridine derivatives, these transitions are typically π → π* and n → π*. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis spectrum and assign the observed electronic transitions. semanticscholar.org
While standard DFT calculations often rely on the harmonic approximation, real molecular vibrations exhibit anharmonicity. Anharmonic DFT calculations, such as those using the Generalized Vibrational Second-Order Perturbation Theory (GVPT2), provide a more accurate simulation of vibrational spectra, especially in the near-infrared (NIR) region. mdpi.com
This approach is crucial for interpreting complex spectral features like:
Overtones: Transitions from the ground state to higher vibrational energy levels (e.g., v=2, v=3).
Combination Bands: Excitations of two or more fundamental vibrations simultaneously.
Anharmonic calculations can predict the positions and intensities of these weaker bands, which are often invisible in harmonic calculations but appear in experimental spectra. mdpi.com This allows for a more complete assignment of the observed IR and Raman spectra of compounds like this compound.
The crystal structure of this compound has been determined, revealing a complex network of intermolecular interactions that dictate its solid-state packing. nih.govresearchgate.net The packing is characterized by head-to-tail C—H⋯Nnitrile and C—H⋯Npyridine hydrogen bonds. These interactions link the molecules into two-dimensional sheets. nih.govresearchgate.net
Furthermore, these sheets are π-stacked in an offset face-to-face arrangement. nih.govresearchgate.net A notable feature is that this π-stacking occurs between molecules with alternating orientations of their chloro and nitrile substituents. nih.gov These non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.
| Interaction Type | Description | Resulting Structure |
|---|---|---|
| C—H⋯Nnitrile | Hydrogen bond between a pyridine ring hydrogen and the nitrogen of the nitrile group. | Formation of 2D sheets |
| C—H⋯Npyridine | Hydrogen bond between a methylene hydrogen and the nitrogen of the pyridine ring. | |
| π–π Stacking | Offset face-to-face stacking between pyridine rings of adjacent sheets. | 3D crystal lattice |
Computational chemistry provides methods to predict the electrochemical behavior of molecules. The oxidation and reduction potentials of this compound can be estimated using DFT calculations. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively.
Oxidation Potential: Related to the energy of the HOMO. A higher HOMO energy suggests the molecule is more easily oxidized.
Reduction Potential: Related to the energy of the LUMO. A lower LUMO energy indicates the molecule is more easily reduced.
By calculating the HOMO and LUMO energies, the electrochemical gap can be determined, which correlates with the stability of the molecule to electrochemical processes. semanticscholar.org While specific computational studies on the redox potentials of this compound are not detailed in the available literature, the methodology is well-established for related heterocyclic and organometallic compounds. semanticscholar.orgsemanticscholar.org These calculations are instrumental in designing molecules for applications in areas like materials science and catalysis where redox properties are critical. semanticscholar.org
Applications in Medicinal Chemistry
Design and Synthesis of Bio-active Molecules
The strategic design and synthesis of new drugs often rely on versatile chemical intermediates that can be readily modified to create a library of compounds for biological screening. 2-(6-Chloropyridin-2-yl)acetonitrile fits this role as both a potential lead compound and a fundamental building block for more complex molecular architectures.
Use as a Lead Compound for Novel Therapeutic Agents
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. While direct studies extensively detailing this compound as a lead compound are not prevalent, its derivatives have shown significant potential in various therapeutic areas. The core structure of chloropyridine is a recognized pharmacophore, and the acetonitrile (B52724) group offers a reactive handle for molecular modifications. This positions this compound as a foundational structure from which more potent and specific therapeutic agents can be developed. For instance, the combination of pyridine (B92270) and other heterocyclic rings often leads to compounds with enhanced biological activities, a strategy that can be employed starting from this basic scaffold. medchemexpress.com
Building Block for Complex Organic Molecules with Potential Biological Activity
The chemical reactivity of this compound makes it an important intermediate in the synthesis of more complex molecules. The chlorine atom can be substituted through various cross-coupling reactions, and the acetonitrile group can undergo hydrolysis, reduction, or cyclization to introduce new functional groups and ring systems.
For example, chloropyridine derivatives are used in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects. chemicalbook.com The synthesis of such complex molecules often involves the initial functionalization of a simpler chloropyridine precursor.
A general representation of its utility is in the synthesis of substituted pyridines where the chloro group is displaced, and the acetonitrile is transformed. For example, similar chloropyridine precursors can be used to synthesize intermediates for drugs like Rosiglitazone and Pioglitazone, highlighting the importance of this class of compounds in medicinal synthesis. psu.edu
Biological Activity Investigations
Research into the biological activities of compounds derived from this compound has revealed promising results in several key areas of medicinal chemistry, including antimicrobial, anticancer, and anti-fibrotic applications.
Antimicrobial Properties
While direct comprehensive studies on the antimicrobial properties of this compound are limited, numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The pyridine moiety is a known pharmacophore in many antimicrobial agents.
For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and tested against various bacterial and fungal strains. bldpharm.com Some of these derivatives exhibited significant biological activity. Another study on pyridine thiosemicarbazone derivatives showed potent antimicrobial effects against several pathogens, including Acinetobacter baumannii and Candida albicans. nih.gov One derivative, in particular, showed a high growth inhibition of 97.63% against A. baumannii. nih.gov
Below is a table summarizing the antimicrobial activity of some pyridine derivatives:
| Derivative Type | Target Microorganism | Activity/Observation | Reference |
| Pyridine Thiosemicarbazone | Acinetobacter baumannii | 97.63% growth inhibition | nih.gov |
| Pyridine Thiosemicarbazone | Candida albicans | 95.77% growth inhibition | nih.gov |
| Schiff bases of 2-amino-4-chloropyridine | Various bacteria and fungi | Significant biological activity observed | bldpharm.com |
Anticancer Properties
The pyridine nucleus is a common feature in many anticancer drugs. Derivatives of this compound have been investigated for their potential as anticancer agents, with some showing significant cytotoxic activity against various cancer cell lines.
For example, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which can be conceptually derived from a chloropyridine scaffold, were synthesized and evaluated for their in vitro anticancer activity. One compound in this series demonstrated potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. debyesci.comnih.gov This compound was also found to induce apoptosis in HCT-116 cells. debyesci.comnih.gov
Another study on pyridine thiosemicarbazone derivatives identified compounds with significant anticancer activity against leukemia, melanoma, and breast cancer cell lines. nih.gov One derivative showed exceptional efficacy against a renal cancer cell line with a GI₅₀ value of 0.57 µM. nih.gov
Here is a data table of the anticancer activity of selected pyridine derivatives:
| Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
| 1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-phenylurea | A549 (Non-small cell lung cancer) | 3.22 µM | debyesci.comnih.gov |
| 1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-phenylurea | HCT-116 (Colon cancer) | 2.71 µM | debyesci.comnih.gov |
| Pyridine Thiosemicarbazone Derivative (3w) | UO-31 (Renal cancer) | 0.57 µM | nih.gov |
Potential in Anti-fibrosis Activity (General Pyridine Derivatives)
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. There is a growing interest in developing anti-fibrotic drugs, and pyridine derivatives have emerged as a promising class of compounds.
Studies have shown that certain 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives exhibit significant anti-fibrotic activities. nih.gov For instance, two compounds from this class, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed potent inhibitory activity in a cellular model of liver fibrosis, with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.gov These compounds were found to inhibit the expression of collagen. nih.gov While these are not direct derivatives of this compound, they underscore the potential of the pyridine scaffold in the design of anti-fibrotic agents. The synthesis of such molecules can often start from functionalized pyridine precursors. nih.gov
The following table presents data on the anti-fibrotic activity of representative pyridine derivatives:
| Compound | Assay/Target | IC50 Value | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Inhibition of HSC-T6 cell proliferation | 45.69 µM | nih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Inhibition of HSC-T6 cell proliferation | 45.81 µM | nih.gov |
Intermediate in Drug Synthesis
The chemical structure of this compound, featuring both a reactive chlorine atom and a versatile nitrile group, positions it as a potential intermediate in the synthesis of pharmaceutical compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions.
Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for the treatment of Parkinson's disease. tocris.comnih.gov Its chemical structure is N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide. nih.gov
A critical analysis of the structures indicates that this compound is not a direct precursor for the synthesis of Lazabemide. The primary discrepancy lies in the substitution pattern of the pyridine ring. The starting material is a 6-chloro derivative, whereas the final drug, Lazabemide, is a 5-chloro derivative.
| Compound | Chlorine Position on Pyridine Ring |
| This compound | Position 6 |
| Lazabemide | Position 5 |
This interactive table highlights the isomeric difference between the specified precursor and the target molecule.
Synthetically converting a 6-chloropyridine to a 5-chloropyridine isomer is a non-trivial process that would involve complex and multi-step chemical transformations, making this an unlikely and inefficient pathway. The synthesis of Lazabemide and its derivatives typically starts from materials already possessing the correct 5-chloro substitution on the picolinic acid or picolinamide (B142947) scaffold. psu.edu
Lumacaftor is a drug used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation. chegg.com It acts as a corrector, improving the conformational stability of the mutated CFTR protein. chegg.com The synthesis of Lumacaftor relies on a key intermediate, 6-chloro-5-methylpyridin-2-amine. researchgate.net
The specified compound, this compound, could theoretically be considered a very early-stage precursor to a Lumacaftor intermediate. However, significant modifications would be required. The established synthesis for the key intermediate, 6-chloro-5-methylpyridin-2-amine, starts from the more readily available 2-amino-6-chloropyridine. researchgate.net
The conversion of this compound to this key intermediate would necessitate two major transformations:
Conversion of the cyanomethyl group (-CH2CN) to an amino group (-NH2).
Introduction of a methyl group (-CH3) at the 5-position of the pyridine ring.
While synthetically possible, this route is indirect compared to established methods that begin with precursors already containing the required amine functionality. researchgate.net
Molecular Docking and Interaction Studies (General Relevance to Pyridine Derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyridine derivatives like this compound, these studies are crucial for understanding potential biological activity by modeling interactions with protein targets.
Docking studies on various pyridine derivatives have revealed key binding modes and interactions that contribute to their pharmacological effects. These interactions often include:
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.
Halogen Bonding: The chlorine atom can participate in halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site.
The insights from these studies help in the rational design of new, more potent inhibitors. For instance, molecular docking of quinazolinone-based pyridine derivatives against the MmpL3 protein in Mycobacterium tuberculosis helped elucidate a structural rationale for their inhibitory activity. Similarly, docking studies of pyridine derivatives as cholinesterase inhibitors have shown that hydrogen bonds and π-π stacking play a vital role in binding to the enzyme's active site.
| Study Subject | Target Protein/Enzyme | Key Interactions Observed | Reference |
| Quinazolinone-Pyridine Derivatives | MmpL3 (Mycobacterium tuberculosis) | Hydrophobic interactions, Hydrogen bonds | |
| Novel Pyridine Derivatives | Acetylcholinesterase (AChE) | Hydrogen bonds, π-π stacking, Halogen bonds | |
| Pyridine-Containing Heterocycles | Cyclooxygenase-2 (COX-2) | Alignment with active site, similar binding to Diclofenac | psu.edu |
| Pyrimidine and Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Interaction with kinase domain | nih.gov |
| 2-Chloro-Pyridine Flavone Derivatives | Telomerase | Binding to active site (3DU6) |
This interactive table summarizes findings from various molecular docking studies on pyridine derivatives.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies would involve systematically altering parts of the molecule—such as the substituent on the pyridine ring or the nature of the acetonitrile group—and assessing the impact on a specific biological target.
The goal of SAR is to identify the key chemical features (pharmacophores) responsible for the desired pharmacological effect. For example, in a series of pyrazolopyridine derivatives designed as inhibitors of enterovirus replication, SAR studies revealed that:
An isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position resulted in high selectivity.
Modifying the N-aryl group at the C4 position offered the greatest potential for improving antiviral activity.
Another study on benzimidazole (B57391) derivatives highlighted that a methyl group was best at one position, while another position required an aromatic ring to maintain good activity. These studies demonstrate that even small changes to the structure can significantly affect biological activity, often due to steric or electronic effects that alter how the molecule binds to its target. The toxicity of pyridine derivatives has also been shown to depend on the nature and position of substituents, which can influence interactions with bacterial cell membranes.
Applications in Agrochemical Research
Synthesis of Agrochemical Intermediates
2-(6-Chloropyridin-2-yl)acetonitrile and its structural isomer, (6-chloropyridin-3-yl)acetonitrile, are valuable intermediates in the creation of more complex pesticidal compounds. debyesci.comchemicalbook.com The 6-chloro-3-substituted pyridine (B92270) framework, in particular, is widely utilized in both the pharmaceutical and agrochemical industries. niscpr.res.in These intermediates undergo further chemical reactions to produce a diverse range of active ingredients. gugupharm.com For example, the related compound (6-chloropyridin-3-yl)acetic acid hydrazide is a precursor for synthesizing fused heterocyclic systems like triazolothiadiazines. niscpr.res.in The quality and purity of these intermediates are critical as they directly influence the efficacy and safety of the final pesticide products. gugupharm.com
Development of Pesticidal Compounds
The 6-chloropyridin-3-yl methyl moiety, derived from precursors like (6-chloropyridin-3-yl)acetonitrile, is a key pharmacophore in a number of potent insecticides. This structural feature is characteristic of the neonicotinoid class of insecticides. nih.govmdpi.com
N-[1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide, also known as Flupyrimin, is a notable insecticide that contains the 6-chloropyridin-3-yl methyl group. guidechem.com Research has focused on creating analogs of Flupyrimin to develop new insecticidal compounds. nih.gov For instance, novel analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit have been synthesized and characterized. nih.gov
Hydrazone derivatives incorporating a pyridine moiety have been extensively designed and synthesized to explore their insecticidal properties. rhhz.netnih.gov These compounds have demonstrated a broad spectrum of activity against various agricultural pests. rhhz.netnih.gov
Bioassays have confirmed the insecticidal efficacy of these novel hydrazone derivatives against several key insect pests. nih.gov For example, certain compounds showed significant activity against Nilaparvata lugens, Plutella xylostella, Mythimna separata, Helicoverpa armigera, Pyrausta nubilalis, and Culex pipiens pallens. nih.gov One particular derivative, compound 5j, exhibited excellent insecticidal activity against C. pipiens pallens, with LC50 and LC95 values of 2.44 and 5.76 mg/L, respectively. nih.gov These results are comparable to established insecticides like chlorpyrifos (B1668852) and tebufenozide, indicating that these hydrazone derivatives are promising candidates for new insecticides. nih.gov
Table 1: Insecticidal Activity of Pyridine-based Hydrazone Derivative (Compound 5j) Against Culex pipiens pallens
| Compound | LC50 (mg/L) | LC95 (mg/L) |
|---|---|---|
| Compound 5j | 2.44 | 5.76 |
| Chlorpyrifos | 3.26 | 6.98 |
| Tebufenozide | 1.22 | 2.49 |
| RH-5849 | 2.61 | 6.37 |
Data sourced from PubMed. nih.gov
Fused heterocyclic systems such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles that incorporate the 6-chloropyridin-3-yl methyl moiety have been synthesized and evaluated for their biological activities. niscpr.res.inresearchgate.net These compounds are known to possess a range of bioactivities, including antibacterial, antifungal, and herbicidal properties. niscpr.res.insci-hub.seresearchgate.net
The synthesis of these complex molecules often begins with (6-chloropyridin-3-yl)acetic acid hydrazide, which is derived from the corresponding acetonitrile (B52724). This hydrazide is then reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to produce 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol. niscpr.res.in This triazole serves as a versatile intermediate for creating the final triazolothiadiazine and triazolothiadiazole structures by reacting it with substituted phenacyl bromides or aromatic acids. niscpr.res.inresearchgate.net Some of these synthesized compounds have been screened for their insecticidal activity. niscpr.res.inresearchgate.net
Efficacy and Mode of Action Studies in Agricultural Pest Control
The efficacy of agrochemicals derived from chloropyridine intermediates is demonstrated by their potent activity against a wide spectrum of agricultural pests. nih.govnih.gov For instance, neonicotinoid insecticides, which often contain the 6-chloropyridin-3-yl methyl structure, are effective against sap-feeding insects like aphids and whiteflies, as well as leafhoppers and certain beetles. nih.govmdpi.com The hydrazone derivatives have also shown high efficacy against various lepidopteran and dipteran pests. nih.gov
The primary mode of action for many insecticides containing the 6-chloropyridin-3-yl methyl group, such as the neonicotinoids (e.g., acetamiprid, imidacloprid), is the disruption of neural transmission in the insect's central nervous system. nih.govufl.edu These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comresearchgate.net By mimicking the action of the neurotransmitter acetylcholine, they bind to nAChRs, causing continuous stimulation of the nerve cells. nih.gov This leads to hyperexcitation, paralysis, and ultimately the death of the target insect. nih.govresearchgate.net This specific mode of action contributes to their high insecticidal selectivity and effectiveness. nih.gov Some asymmetric chloronicotinyl insecticides have shown that the neuroblocking potency is a key factor in their insecticidal activity. researchgate.net
Advanced Research Topics and Future Directions
Novel Derivatization Strategies and Functionalization Techniques
The inherent reactivity of 2-(6-Chloropyridin-2-yl)acetonitrile at both the chlorine-substituted pyridine (B92270) ring and the active methylene (B1212753) group of the acetonitrile (B52724) moiety opens up numerous possibilities for creating a diverse library of new derivatives. The methylene bridge in heteroaromatic substituted acetonitriles is known to be reactive towards electrophiles under mild conditions, a property that has been extensively used for synthesizing a variety of functionally substituted nitrogen-containing heterocycles (azoles and condensed azoles).
Future research can focus on exploiting this reactivity for novel derivatization. For instance, the active methylene group can undergo a variety of condensation reactions. One such example is the condensation with dimethylformamide dimethyl acetal (B89532) to yield an enaminonitrile, which can serve as a precursor for synthesizing pyrazolylpyridines. Another established reaction is coupling with aromatic diazonium salts to produce arylhydrazones, which can be further cyclized to form 1,2,3-triazolylpyridines.
Furthermore, the chlorine atom on the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of a vast array of substituted pyridine derivatives. The reactivity of chloropyridines in SNAr reactions is well-documented and often proceeds more readily than that of other halopyridines due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack.
Late-stage functionalization techniques, which involve introducing functional groups into a complex molecule at a late stage of the synthesis, are of particular interest. For this compound, this could involve C-H bond functionalization, a powerful tool for creating new bonds directly from ubiquitous C-H bonds, thus improving synthetic efficiency. Research into directing group strategies or transition-metal-catalyzed C-H activation at other positions of the pyridine ring could lead to previously inaccessible derivatives.
| Reaction Type | Reactant/Reagent | Potential Product | Reference |
| Condensation | Dimethylformamide dimethyl acetal | Enaminonitrile intermediate | |
| Coupling | Aromatic diazonium salts | Arylhydrazone derivatives | |
| Cyclization | Arylhydrazones with hydroxylamine | 1,2,3-Triazolylpyridines | |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted (aminopyridin-2-yl)acetonitriles, etc. | |
| C-H Functionalization | Various (e.g., alkenes, imines) with transition metal catalysts | Alkylated or aminoalkylated pyridine derivatives |
Exploration of Catalytic Applications
The pyridine nitrogen and the nitrile group in this compound can act as ligands for metal centers, suggesting potential applications of its derivatives as catalysts or ligands in catalysis. Pyridine-containing compounds are widely used as ligands in transition metal catalysis due to their ability to form stable complexes and modulate the electronic and steric properties of the metal center.
Role in Transition Metal Catalysis (e.g., Copper-catalyzed Reactions)
The development of novel ligands for transition metal catalysis is a constantly evolving field. Derivatives of this compound could be designed to act as bidentate or polydentate ligands. For example, conversion of the nitrile group to an amino or other coordinating group could create a bidentate ligand in conjunction with the pyridine nitrogen.
Copper-catalyzed reactions are of particular importance due to the low cost and low toxicity of copper compared to other transition metals like palladium. The chlorine atom on the pyridine ring of this compound makes it a suitable substrate for copper-catalyzed cross-coupling reactions. For instance, copper-catalyzed cyanation of aryl halides is a known transformation, and while this compound already contains a cyano group, the chloro-substituent could potentially undergo coupling with other nucleophiles.
Moreover, the synthesis of pyridine derivatives can itself be catalyzed by copper. For example, an environmentally friendly protocol for the synthesis of N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines has been developed using a copper catalyst in an aqueous micellar system. This suggests that derivatives of this compound, particularly those where the chlorine has been substituted with an amino group, could be valuable precursors for synthesizing more complex molecules through copper-catalyzed oxidative amidation.
| Catalytic Role | Potential Reaction | Rationale/Example | Reference |
| Ligand Precursor | Synthesis of bidentate ligands | Conversion of the nitrile to a coordinating group. | |
| Substrate in Cross-Coupling | Copper-catalyzed amination/alkoxylation | The chloro-substituent can be replaced by various nucleophiles. | |
| Precursor for Catalytically Active Molecules | Synthesis of N-(pyridin-2-yl)amides | Derivatization to an aminopyridine followed by copper-catalyzed oxidative amidation. |
Advanced Spectroscopic Characterization Techniques
While basic spectroscopic data for this compound is available from commercial suppliers, a more in-depth characterization using advanced spectroscopic techniques would be highly beneficial. Techniques such as 2D NMR (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of its derivatives.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. Furthermore, specialized techniques like X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is particularly important for understanding the conformation of derivatives and how they might interact with biological targets or metal centers in catalytic applications. For instance, X-ray crystallography has been used to determine the syn-conformation of arylhydrazones derived from 2-pyridylacetonitrile (B1294559).
Infrared (IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, particularly the C≡N stretch of the nitrile group and the vibrations of the pyridine ring, which can be sensitive to substitution.
Computational Modeling and In Silico Studies for Predictive Analysis
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving resources. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and vibrational spectra of molecules.
For this compound and its derivatives, DFT calculations could be employed to:
Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap) to predict the kinetic stability and chemical reactivity of different derivatives.
Simulate Spectra: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.
Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand the reaction pathways and predict the feasibility of new transformations.
Predict Properties: Calculate properties such as dipole moment, polarizability, and hyperpolarizability to assess the potential of derivatives in materials science.
Studies on related molecules, such as 3-chloropyridine, have shown that DFT can effectively model the impact of substituents and solvent effects on molecular properties and vibrational frequencies. Similar studies on 2,3-dichloropyridine (B146566) have also been conducted to understand its structural and electronic properties. These precedents indicate that computational modeling would be a valuable tool for exploring the chemical space around this compound.
| Computational Method | Application | Predicted Information | Reference |
| Density Functional Theory (DFT) | Reactivity Prediction | HOMO-LUMO gap, electrostatic potential maps. | |
| DFT/Time-Dependent DFT (TD-DFT) | Spectral Simulation | IR, Raman, NMR, and electronic spectra. | |
| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations and dynamic behavior. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Receptor Interactions | Binding modes and affinities for biological targets. |
Development of New Sensing Applications (General Relevance to Pyridine Derivatives)
Pyridine derivatives are well-known for their applications as chemosensors due to the ability of the nitrogen atom to coordinate with metal ions and other species. This coordination can lead to changes in the spectroscopic properties of the molecule, such as a change in color (colorimetric sensor) or fluorescence, which can be used for detection.
Given that this compound is a pyridine derivative, it and its derivatives could be explored for sensing applications. The nitrile group or derivatives thereof could also participate in binding or modulate the electronic properties of the pyridine ring, potentially leading to novel sensing capabilities. Research in this area would involve synthesizing a library of derivatives and screening them for their response to various analytes, including metal ions, anions, and small molecules. The general affinity of pyridine derivatives for a variety of ions and neutral species makes them promising candidates for the development of highly effective chemosensors.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound should incorporate these principles.
In terms of synthesis, this could involve:
Use of Greener Solvents: Exploring reactions in water, ethanol (B145695), or other environmentally benign solvents. Aqueous micellar systems have been shown to be effective for some copper-catalyzed reactions of pyridine derivatives.
Catalytic Methods: Employing catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste. This includes the use of reusable heterogeneous catalysts.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.
In terms of applications, derivatives of this compound could be designed to be more biodegradable or to have lower toxicity, for example, in the development of new agrochemicals or pharmaceuticals.
| Green Chemistry Principle | Application to this compound | Example/Benefit | Reference |
| Safer Solvents and Auxiliaries | Performing reactions in water or ethanol. | Reduced toxicity and environmental impact. | |
| Catalysis | Using transition metal or organocatalysts. | Higher efficiency, less waste. | |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times, lower energy consumption. | |
| Design for Degradation | Modifying the structure to enhance biodegradability. | Reduced environmental persistence of resulting products. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(6-Chloropyridin-2-yl)acetonitrile?
- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. A plausible route includes:
- Step 1 : Chlorination of 2-pyridylacetonitrile precursors using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions.
- Step 2 : Purification via crystallization or column chromatography to isolate the target compound.
Similar methods are employed for structurally related compounds, such as 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, where selective halogenation is critical .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the position of the chlorine substituent and acetonitrile group. For example, the pyridine ring protons exhibit distinct splitting patterns due to electron-withdrawing effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in structural validation.
- Infrared (IR) Spectroscopy : The nitrile group (C≡N) shows a characteristic absorption band near 2240 cm .
Q. What are the typical reaction pathways for modifying this compound?
- Methodological Answer :
- Nucleophilic Substitution : The chlorine atom at the 6-position can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.
- Cyano Group Transformations : The nitrile can be hydrolyzed to carboxylic acids or reduced to amines using catalysts like Raney nickel .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the chlorine site using palladium catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Variable Control : Systematically test parameters like temperature, solvent polarity, and catalyst loading. For instance, nitration reactions of similar pyridine derivatives require strict control of acid concentration (e.g., H₂SO₄) to avoid side products .
- In-Situ Monitoring : Use techniques like HPLC or reaction calorimetry to track intermediate formation and optimize conditions.
- Replication : Compare results across multiple labs to isolate protocol-specific vs. compound-specific discrepancies.
Q. What computational tools are effective in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic chlorine, nucleophilic nitrile).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like acetonitrile.
- Software : Gaussian or ORCA for quantum mechanical modeling; PyMol for visualizing electrostatic potentials .
Q. How can X-ray crystallography be applied to determine the structure of this compound complexes?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution : Employ SHELXT for phase determination via direct methods.
- Refinement : SHELXL refines atomic positions and thermal parameters, leveraging restraints for disordered regions (e.g., solvent molecules) .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily shield the nitrile group using silyl ethers during halogenation steps.
- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to direct functionalization to specific pyridine positions .
- Microwave-Assisted Synthesis : Accelerate reactions to minimize side-product formation, as demonstrated for trifluoromethylpyridine derivatives .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to validate conflicting biological activity reports for this compound?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a concentration gradient (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Target-Specific Assays : Use enzyme inhibition kits (e.g., kinase assays) or receptor-binding studies to isolate mechanisms.
- Control Compounds : Include structurally similar molecules (e.g., 2-(3-Bromopyridin-2-yl)acetonitrile) to differentiate steric/electronic effects .
Safety and Handling
Q. What precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential nitrile toxicity.
- Waste Disposal : Neutralize reaction residues with oxidizing agents (e.g., KMnO₄) before disposal .
Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR (CDCl₃) | δ 8.45 (d, 1H, H-3), 7.85 (d, 1H, H-4) | |
| IR | 2240 cm (C≡N stretch) | |
| HRMS | [M+H]⁺ m/z calc. 167.0145; found 167.0148 |
Table 2 : Comparison of Synthetic Methods for Pyridine Derivatives
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Chlorination (SOCl₂) | 78 | Reflux, 12 h, CH₂Cl₂ | |
| Suzuki Coupling | 65 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
